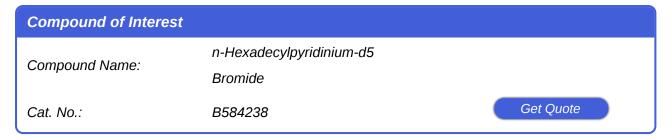


# An In-depth Technical Guide to n-Hexadecylpyridinium-d5 Bromide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**n-Hexadecylpyridinium-d5 Bromide**, the deuterated analogue of the well-known cationic surfactant n-Hexadecylpyridinium Bromide (Cetylpyridinium Bromide), serves as a valuable tool in a variety of research and development applications. Its isotopic labeling makes it particularly useful as an internal standard in mass spectrometry-based quantitative analyses, allowing for precise tracking and quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **n-Hexadecylpyridinium-d5 Bromide**, with a focus on its role in antimicrobial research and its impact on cellular signaling pathways.

## **Core Chemical and Physical Properties**

**n-Hexadecylpyridinium-d5 Bromide** is a white to off-white solid.[1] It is characterized by the replacement of the five hydrogen atoms on the pyridinium ring with deuterium. This isotopic substitution results in a higher molecular weight compared to the non-deuterated form. The compound is hygroscopic and should be stored in a dry environment.[2]

## **Physicochemical Data**



The following table summarizes the key physicochemical properties of **n**-**Hexadecylpyridinium-d5 Bromide** and its non-deuterated analogue for comparison.

Property	n- Hexadecylpyridiniu m-d5 Bromide	n- Hexadecylpyridiniu m Bromide (Cetylpyridinium Bromide)	References
CAS Number	143715-91-7	140-72-7	[3][4],[5]
Molecular Formula	C21H33D5BrN	C21H38BrN	[4],[6]
Molecular Weight	389.48 g/mol	384.44 g/mol	[7],[6]
Appearance	White to Off-White Solid	White or slightly yellow crystalline solid	[1],[8]
Melting Point	Not explicitly reported	63-69 °C	[9]
Solubility	Slightly soluble in methanol and water	Soluble in chloroform, methanol, acetone, and ethanol. Water solubility: 5 g/L at 20 °C.	[2],[5]
Hygroscopicity	Hygroscopic	Hygroscopic	[2]

### **Spectroscopic Data**

While specific spectroscopic data for **n-Hexadecylpyridinium-d5 Bromide** is not readily available in the public domain, the expected spectral characteristics can be inferred from the data for the non-deuterated compound.

• ¹H NMR: The proton NMR spectrum of the deuterated compound would lack the signals corresponding to the pyridinium ring protons. The spectrum would be dominated by the signals from the hexadecyl chain. For the non-deuterated form in CDCl<sub>3</sub>, characteristic peaks are observed at approximately 9.44 ppm, 8.57 ppm, and 8.21 ppm for the pyridinium protons, 4.95 ppm for the methylene group attached to the nitrogen, and between 0.88 and 2.04 ppm for the protons of the hexadecyl chain.[10]



- 13C NMR: The carbon-13 NMR spectrum would show the signals for the carbons of the hexadecyl chain and the pyridinium ring. The signals for the deuterated carbons of the pyridinium ring would be significantly attenuated or absent depending on the specific NMR experiment. Predicted <sup>13</sup>C NMR data for the non-deuterated form in water shows peaks for the pyridinium ring carbons between approximately 140 and 150 ppm and for the hexadecyl chain carbons between approximately 15 and 65 ppm.
- Mass Spectrometry: The mass spectrum of n-Hexadecylpyridinium-d5 Bromide would show a molecular ion peak corresponding to its higher molecular weight due to the five deuterium atoms. The fragmentation pattern would be similar to the non-deuterated compound, with characteristic fragments of the pyridinium head group and the hexadecyl tail. The mass spectrum of the non-deuterated compound shows a molecular ion at m/z 383.[10]

## **Synthesis and Manufacturing**

A general method for the synthesis of n-Hexadecylpyridinium Bromide involves the quaternization of pyridine with 1-bromohexadecane.[11] The reaction is typically carried out in a suitable solvent such as anhydrous acetonitrile under reflux for 24 hours.[11] After the reaction is complete, the solvent is removed, and the product is purified by recrystallization.[11]

For the synthesis of **n-Hexadecylpyridinium-d5 Bromide**, a similar approach would be used, substituting pyridine with pyridine-d5.

Illustrative Synthesis Workflow
A generalized workflow for the synthesis of n-Hexadecylpyridinium-d5 Bromide.

## **Applications in Research and Drug Development**

n-Hexadecylpyridinium-d5 Bromide is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[12] Its identical chemical behavior to the non-deuterated form, but distinct mass, allows for accurate quantification of n-Hexadecylpyridinium Bromide in complex matrices.[12]

The non-deuterated form, Cetylpyridinium Bromide (or Chloride), has a broad range of applications owing to its antimicrobial and surfactant properties.[8][13] These applications provide a context for the use of the deuterated analogue in related research.



### **Antimicrobial Activity**

Cetylpyridinium compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The mechanism of action involves the disruption of the bacterial cell membrane integrity.[16] The positively charged pyridinium headgroup interacts with the negatively charged components of the bacterial cell wall, while the hydrophobic hexadecyl tail penetrates the lipid bilayer, leading to leakage of cellular contents and cell death.[17]

Table of Minimum Inhibitory Concentrations (MICs) for Cetylpyridinium Chloride (CPC)

Microorganism	MIC Range (μg/mL)	Reference
Staphylococcus aureus (MRSA)	10	[17]
Staphylococcus aureus (MSSA)	2	[17]
Escherichia coli	8 - 512	[17]
Oral Gram-negative bacteria	Lower MICs than control	[18]
Porphyromonas gingivalis	MIC of 92.66% at 0.05% concentration	

#### **Role in Drug Delivery**

The surfactant properties of cetylpyridinium compounds make them useful in drug delivery systems.[15] They can be used to enhance the solubility and bioavailability of poorly water-soluble drugs.

## **Impact on Cellular Signaling Pathways**

Recent research has focused on the effects of cetylpyridinium compounds on eukaryotic cell signaling, particularly in immune cells like mast cells. These studies reveal that at concentrations below its critical micelle concentration, cetylpyridinium chloride (CPC) can act as a signaling toxicant.[19]



## **Inhibition of Mast Cell Degranulation**

CPC has been shown to inhibit the degranulation of mast cells in a dose-dependent manner. [19][20] This process is crucial in allergic and inflammatory responses. The inhibition is more potent at lower antigen concentrations and with longer pre-treatment times.[20]

Experimental Protocol: Mast Cell Degranulation Assay

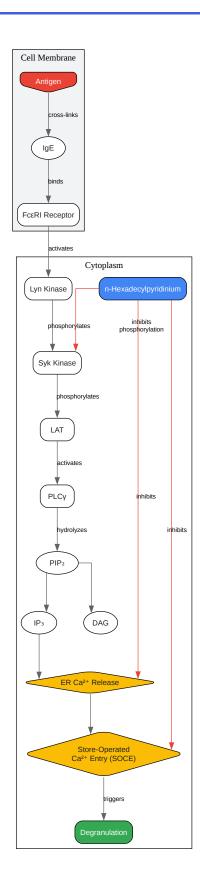
A common method to assess mast cell degranulation is to measure the release of  $\beta$ -hexosaminidase, an enzyme stored in mast cell granules.

- Cell Culture: Rat basophilic leukemia (RBL-2H3) mast cells are cultured in appropriate media.
- Sensitization: Cells are sensitized with anti-DNP IgE for 1-2 hours.
- Treatment: Cells are washed and then treated with varying concentrations of n-Hexadecylpyridinium Bromide (or its deuterated form for tracer studies) for a specified preincubation period (e.g., 30 minutes).
- Stimulation: Degranulation is initiated by adding DNP-BSA (antigen).
- Quantification of Release: After incubation, the supernatant is collected, and the activity of β-hexosaminidase is measured using a fluorogenic substrate like 4-methylumbelliferyl N-acetyl-β-D-glucosaminide.
- Data Analysis: The percentage of degranulation is calculated relative to total enzyme content (lysed cells) and spontaneous release (unstimulated cells).

## **Mechanism of Action on Mast Cell Signaling**

The inhibitory effect of CPC on mast cell degranulation is attributed to its interference with key signaling events upstream of granule release.





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The inhibitory effect of n-Hexadecylpyridinium on the mast cell degranulation signaling pathway.

CPC has been shown to inhibit the tyrosine phosphorylation of Syk kinase, a critical early event in the signaling cascade initiated by antigen cross-linking of IgE-bound FcɛRI receptors.[21][22] This inhibition of Syk phosphorylation leads to a reduction in the activation of downstream effectors, including LAT and PLCy.[21] Consequently, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) is diminished.[19] This cascade of inhibition ultimately leads to reduced calcium mobilization from the endoplasmic reticulum and a dampening of store-operated calcium entry (SOCE), both of which are essential for mast cell degranulation.[19]

#### Conclusion

**n-Hexadecylpyridinium-d5 Bromide** is a crucial analytical tool for researchers working with its non-deuterated counterpart. Its utility as an internal standard ensures the accuracy and reliability of quantitative studies. Furthermore, the extensive research on the biological activities of cetylpyridinium compounds, particularly their antimicrobial properties and their ability to modulate immune cell signaling, provides a strong foundation for the application of the deuterated analogue in mechanistic and pharmacokinetic studies. This guide has provided a detailed overview of the key technical aspects of **n-Hexadecylpyridinium-d5 Bromide** to support its effective use in scientific and drug development endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to n-Hexadecylpyridinium-d5 Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584238#what-is-n-hexadecylpyridinium-d5-bromide]

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